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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the experimental antiarrhythmic drug AZD-1305 with other alternatives,
supported by available preclinical and clinical data. The development of AZD-1305 was
discontinued due to an unfavorable benefit-risk profile, specifically the risk of Torsade de
Pointes (TdP)[1][2]. This guide will delve into the electrophysiological properties and clinical
findings of AZD-1305, offering insights into its mechanism of action and the challenges that led
to its discontinuation.

Executive Summary

AZD-1305 was an investigational drug for the management of atrial fibrillation and flutter[3][4].
It was designed as a combined ion channel blocker, targeting the rapid delayed-rectifier
potassium current (IKr), the L-type calcium current, and the inward sodium current (INa)[3].
This multi-channel approach aimed to provide atrial-selective antiarrhythmic effects with a
lower risk of ventricular pro-arrhythmias compared to single-channel blockers[3]. However,
clinical trials revealed a dose-dependent QT prolongation and instances of TdP, ultimately
leading to the cessation of its development[1][2].

Comparative Electrophysiological Data

The following tables summarize the quantitative data from various studies, comparing the
effects of AZD-1305 with other antiarrhythmic agents, primarily dofetilide, a selective IKr
blocker.
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Table 1: In Vivo Electrophysiological Effects of AZD-
1305 Dofetilide in Rabhi

Parameter AZD-1305 Dofetilide Reference
145+ 810196 + 18 161 + 310 256 + 15
QT Interval Increase [5]
ms (P <0.01) ms (P < 0.001)
Torsades de Pointes ] 12/17 rabbits (P <
) 0/17 rabbits [5]
(TdP) Incidence 0.01 vs. AZD-1305)
QTend-peak Interval 30£6ms (P<0.05
14 + 4 ms [5]
Increase vs. AZD-1305)
Short-Term Variability 2+£08t02+£0.3ms 2+£02to12+1.1ms 5]
(STV) of QT Interval (NS) (P <0.001)
N Suppressed TdP in
Effect on Dofetilide- ]
) 6/6 rabbits (P < 0.01 [5]
induced TdP )
vs. saline)
QT Interval
o 275+25t0216+9
Abbreviation (post- [5]
ms (P < 0.05)
TdP)
STV Reduction (post- Reducedto 1 +0.1 5]

TdP)

ms (P < 0.001)

Table 2: In Vitro and In Vivo Effects of AZD-1305 on
Canine Cardiac Electrophysiology
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Parameter Atria

Ventricles Reference

Vmax Reduction (in
] -51% + 10%
vivo, 3 uM)

-31% + 23% [6][7]

Crista terminalis:
224+12 to 298130 ms
(p<0.001)Pectinate
muscle: 20548 to
283+17 ms (p<0.001)

APD90 Prolongation
(in vitro, 3.0 uM)

M cell region: 167+14
to 209+14 ms
(p<0.01)Epicardial
region: 148+12 to
191+24 ms (p<0.01)

[7]

Sodium Current (INa)
Blockade

Greater tonic inhibition

Less tonic inhibition

[6]7]

Table 3: Clinical Trial Data on Pharmacological
~ardi : f Atrial Eibrillati

Conversion

Dose Group Conversion P-value vs.
Rate (AZD- Reference
(mg/h) Rate (Placebo) Placebo
1305)
50 8% (2/26) 0% (0/43) 0.14 [1]
100 18% (8/45) 0% (0/43) 0.006 [1]
130 38% (17/45) 0% (0/43) <0.001 [1]
180 50% (6/12) 0% (0/43) <0.001 [1]

Experimental Protocols

In Vivo Rabbit Model for Proarrhythmia Assessment

was infused intravenously.

Objective: To assess the proarrhythmic potential of AZD-1305 compared to dofetilide.

Method: Anesthetized, methoxamine-sensitized rabbits were used. AZD-1305 or dofetilide

Measurements: QT interval, incidence of ventricular extrasystoles and TdP, QTend-peak

interval, and beat-to-beat QT interval variability (short-term variability, STV) were measured.
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« Intervention for Dofetilide-induced TdP: In a separate experiment, after inducing TdP with
dofetilide, rabbits were injected with either saline or AZD-1305 to assess its potential to
suppress TdP.[5]

Canine In Vitro and In Vivo Electrophysiology Studies

» Objective: To compare the electrophysiological effects of AZD-1305 in canine atria and
ventricles.

 In Vivo Method: Anesthetized dogs were administered AZD-1305. Monophasic action
potential duration (MAPD90) and effective refractory period (ERP) were measured from the
endocardial surface of the right atrium and right ventricle.

¢ In Vitro Method: Isolated, coronary-perfused canine right atrial and ventricular preparations
were used. Transmembrane action potentials were recorded to measure action potential
duration (APD90) and the maximum rate of rise of the action potential upstroke (Vmax).

 |solated Myocyte Studies: Whole-cell patch-clamp techniques were used on isolated canine
atrial and ventricular myocytes to measure the fast sodium current (INa).[6][7]

Clinical Trial for Pharmacological Cardioversion

o Objective: To evaluate the efficacy and safety of intravenous AZD-1305 for the conversion of
atrial fibrillation (AF) to sinus rhythm.

» Design: A double-blind, randomized, placebo-controlled, multicenter, dose-escalation study.
o Participants: Patients with AF episodes lasting from 3 hours to 3 months.

¢ Intervention: Patients received a maximum 30-minute intravenous infusion of AZD-1305 or
placebo in four ascending dose groups.

e Primary Efficacy Endpoint: The proportion of patients converting to sinus rhythm within 90
minutes of the start of the infusion.

o Safety Monitoring: Continuous ECG monitoring for QT interval changes and arrhythmias.[1]

Signaling Pathways and Experimental Workflows
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AZD-1305 Mechanism of Action
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Caption: Mechanism of action of AZD-1305.

Proarrhythmia Assessment Workflow
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Caption: Experimental workflow for proarrhythmia assessment.
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Conclusion

The research findings on AZD-1305 demonstrate a compound with potent antiarrhythmic
effects, particularly in its atrial-predominant actions. The multi-ion channel blockade approach
showed promise in preclinical models, suggesting a potential for efficacy in treating atrial
fibrillation with a reduced risk of ventricular proarrhythmias compared to selective IKr blockers
like dofetilide. However, the translation to clinical studies revealed that the risk of QT
prolongation and Torsade de Pointes was not sufficiently mitigated. The data presented in this
guide highlights the complexities of antiarrhythmic drug development and the critical
importance of the therapeutic window. While AZD-1305 itself did not succeed, the research
provides valuable insights for the development of future antiarrhythmic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Assessing AZD-1305: A Comparative Analysis of a
Discontinued Antiarrhythmic Candidate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605743#assessing-the-reproducibility-of-azd-1305-
research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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